Isoquinoline, 1-bromo-5-methoxy-
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Overview
Description
Isoquinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Isoquinoline, 1-bromo-5-methoxy-, is a derivative of Isoquinoline.
Synthesis Analysis
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
Isoquinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of Isoquinoline, 1-bromo-5-methoxy-, would be a modification of this base structure.Chemical Reactions Analysis
Isoquinoline and its derivatives have been synthesized using various protocols reported in the literature . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Synthesis and Drug Discovery
Isoquinolines, including derivatives such as 1-bromo-5-methoxy-isoquinoline, are key intermediates in the synthesis of various compounds with potential therapeutic applications. For instance, a study by Nishimura and Saitoh (2016) demonstrates the improvement in the synthesis of a key intermediate for drug discoveries by introducing a telescoping process. This method significantly enhanced the yield and purity of the compound, facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Novel Synthesis Methods
Yavari, Hossaini, and Sabbaghan (2006) reported a method to synthesize pyrrolo[2,1-a]isoquinolines through the reaction of activated acetylenes with isoquinoline in the presence of ethyl bromopyruvate, demonstrating the versatility of isoquinoline derivatives in organic synthesis (Yavari, Hossaini, & Sabbaghan, 2006).
Antitumor Activity
Delgado et al. (2012) synthesized various aminoquinones structurally related to marine isoquinolinequinones and evaluated their in vitro cytotoxic activity. The study found that several derivatives exhibited significant antitumor activity against various human tumor cell lines, highlighting the potential of isoquinoline derivatives in cancer treatment (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Chemical and Biological Studies
Other studies explore the synthesis and biological activities of isoquinoline derivatives. For example, Baston, Palusczak, and Hartmann (2000) investigated the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases, indicating their potential in treating conditions related to steroid hormone metabolism (Baston, Palusczak, & Hartmann, 2000).
Future Directions
Properties
IUPAC Name |
1-bromo-5-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDVMYKNBURHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-19-8 |
Source
|
Record name | 1-bromo-5-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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